

Aptiganel Hydrochloride: A Technical Review of its Discovery, Development, and Discontinuation

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Compound of Interest

Compound Name: Aptiganel Hydrochloride

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Aptiganel Hydrochloride (CNS 1102) emerged as a promising neuroprotective agent targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade following ischemic stroke and traumatic brain injury. Preclinical studies demonstrated significant neuroprotective effects in various animal models, fueling optimism for its therapeutic potential. However, this initial promise did not translate into clinical success. Phase II and III clinical trials were ultimately terminated due to a lack of efficacy and safety concerns, including increased mortality and adverse cardiovascular and central nervous system effects. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **Aptiganel Hydrochloride**, offering valuable insights for researchers and professionals in the field of neuroprotective drug development. The document details the drug's mechanism of action, summarizes key preclinical and clinical data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex biological and experimental pathways using Graphviz diagrams.

Introduction

Ischemic stroke and traumatic brain injury (TBI) represent major global health challenges, characterized by a complex pathophysiology involving a cascade of deleterious events, a significant component of which is excitotoxicity. This process, primarily mediated by the overactivation of glutamate receptors, leads to neuronal death and subsequent neurological

deficits. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in this excitotoxic cascade.[1][2] This understanding spurred the development of NMDA receptor antagonists as a potential therapeutic strategy for these acute neurological injuries.[3]

Aptiganel Hydrochloride, also known as CNS 1102, was developed as a selective, non-competitive antagonist of the NMDA receptor. It demonstrated considerable promise in preclinical models of focal cerebral ischemia and traumatic brain injury, consistently reducing infarct volume and improving neurological outcomes in animal studies.[4][5] These encouraging preclinical findings led to its advancement into clinical trials with the hope of providing a much-needed neuroprotective therapy for stroke patients.[6]

However, the translation from preclinical efficacy to clinical benefit proved to be a significant hurdle. A series of clinical trials, including a large, randomized controlled trial, failed to demonstrate a clinical benefit of Aptiganel in patients with acute ischemic stroke. Furthermore, the trials revealed a concerning safety profile, with trends toward increased mortality and a higher incidence of adverse events in the treatment arms. The development of **Aptiganel Hydrochloride** was subsequently discontinued.

This in-depth technical guide aims to provide a comprehensive retrospective on the journey of **Aptiganel Hydrochloride**, from its discovery and promising preclinical development to its ultimate failure in the clinical arena. By examining the scientific and clinical data, this document seeks to offer valuable lessons and insights for the ongoing quest to develop effective neuroprotective therapies.

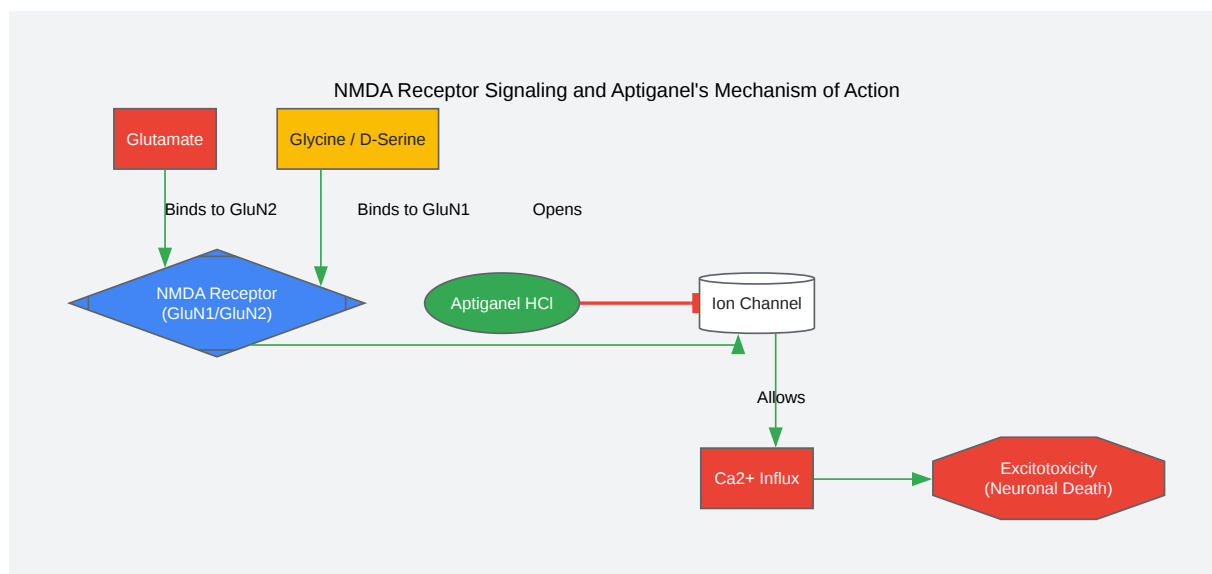
Mechanism of Action

Aptiganel Hydrochloride is a selective, non-competitive antagonist that acts on the ion channel associated with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of GluN1 and GluN2 subunits.[7] For the channel to open, it requires the binding of two co-agonists: glutamate to the GluN2 subunit and glycine or D-serine to the GluN1 subunit.[2][8] Upon activation, the channel becomes permeable to cations, most notably Ca^{2+} . [8]

Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg^{2+}) in a voltage-dependent manner.[8] Depolarization of the postsynaptic membrane

relieves this Mg^{2+} block, allowing for ion influx. In pathological conditions such as ischemic stroke, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a massive influx of Ca^{2+} . This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal cell death, a process known as excitotoxicity.[1]

Aptiganel Hydrochloride exerts its neuroprotective effect by binding with high affinity to a site within the ion channel of the NMDA receptor. This binding physically obstructs the flow of ions, including Ca^{2+} , through the channel, even when glutamate and glycine are bound to their respective sites. As a non-competitive antagonist, its action is not overcome by high concentrations of glutamate, making it a potentially robust neuroprotective agent in the context of excitotoxicity.



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NMDA Receptor Signaling and Aptiganel's Mechanism of Action

Preclinical Development

Aptiganel Hydrochloride demonstrated significant neuroprotective effects in a variety of preclinical models of acute neurological injury. These studies were crucial in establishing the rationale for its clinical development.

In Vitro Studies

In primary neuronal cultures, Aptiganel was shown to protect neurons from glutamate-induced excitotoxicity. These in vitro assays were fundamental in confirming the drug's mechanism of action and its potential as a neuroprotective agent.

Glutamate Excitotoxicity Assay using Lactate Dehydrogenase (LDH) Release:

This assay is a common method to quantify cell death by measuring the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage.

- **Cell Culture:** Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and L-glutamine) on poly-D-lysine coated plates. Cultures are maintained for at least 14 days in vitro to allow for maturation and synapse formation.[\[9\]](#)
- **Compound Incubation:** Prior to the glutamate challenge, the neuronal cultures are pre-incubated with varying concentrations of **Aptiganel Hydrochloride** or a vehicle control for a specified period (e.g., 24 hours).[\[10\]](#)
- **Glutamate Insult:** An excitotoxic concentration of L-glutamate (e.g., 25 μ M) is added to the culture medium.[\[1\]](#) The duration of glutamate exposure can vary (e.g., 60 minutes), after which the glutamate-containing medium is replaced with fresh, pre-warmed medium.[\[1\]](#)
- **LDH Assay:** After a recovery period (e.g., 24 hours) post-glutamate exposure, a sample of the culture supernatant is collected.[\[10\]](#) The amount of LDH released is quantified using a commercially available LDH cytotoxicity assay kit. The assay involves the reduction of NAD⁺ to NADH by LDH, which then reduces a tetrazolium salt to a colored formazan product.[\[1\]](#)
[\[11\]](#) The absorbance of the formazan is measured spectrophotometrically at 490 nm.[\[1\]](#)

- **Data Analysis:** The percentage of neuroprotection is calculated by comparing the LDH release in Aptiganel-treated cultures to that in vehicle-treated, glutamate-exposed cultures and untreated control cultures.

In Vivo Studies

Aptiganel's neuroprotective efficacy was evaluated in several animal models of ischemic stroke and traumatic brain injury.

The most common animal model used to evaluate potential stroke therapies is the middle cerebral artery occlusion (MCAO) model in rodents. Aptiganel was shown to reduce infarct volume by 40-70% in rat models of both permanent and temporary MCAO when administered up to one hour after the ischemic insult.[\[5\]](#)

Table 1: Summary of Preclinical Efficacy of Aptiganel in Focal Cerebral Ischemia

Animal Model	Dosing Regimen	Primary Outcome	Result	Reference
Rat MCAO (permanent)	Not specified	Infarct Volume	40-70% reduction	[5]
Rat MCAO (temporary)	Not specified	Infarct Volume	40-70% reduction	[5]

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:

This model mimics human ischemic stroke by temporarily blocking blood flow to the middle cerebral artery.

- **Animal Preparation:** Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C using a heating pad.
- **Surgical Procedure:** A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[\[12\]](#)[\[13\]](#) The ECA is ligated distally, and a temporary clip is placed on the ICA.[\[14\]](#) A small incision is made in the ECA stump.[\[13\]](#) A silicon-coated monofilament suture (e.g., 4-0 nylon) is introduced

through the ECA into the ICA and advanced until it occludes the origin of the middle cerebral artery (MCA).[12][15] The occlusion is typically maintained for a specific duration (e.g., 60 or 120 minutes).[12]

- Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.[14] The ECA stump is then permanently ligated.
- Drug Administration: **Aptiganel Hydrochloride** or vehicle is administered intravenously at a predetermined time point relative to the onset of ischemia.
- Outcome Assessment:
 - Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.
 - Infarct Volume Measurement: After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.[14] The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).[14] The infarct volume is then quantified using image analysis software.

Aptiganel was also evaluated in a controlled cortical impact (CCI) injury model in rats, a widely used model of TBI.

Table 2: Summary of Preclinical Efficacy of Aptiganel in Traumatic Brain Injury

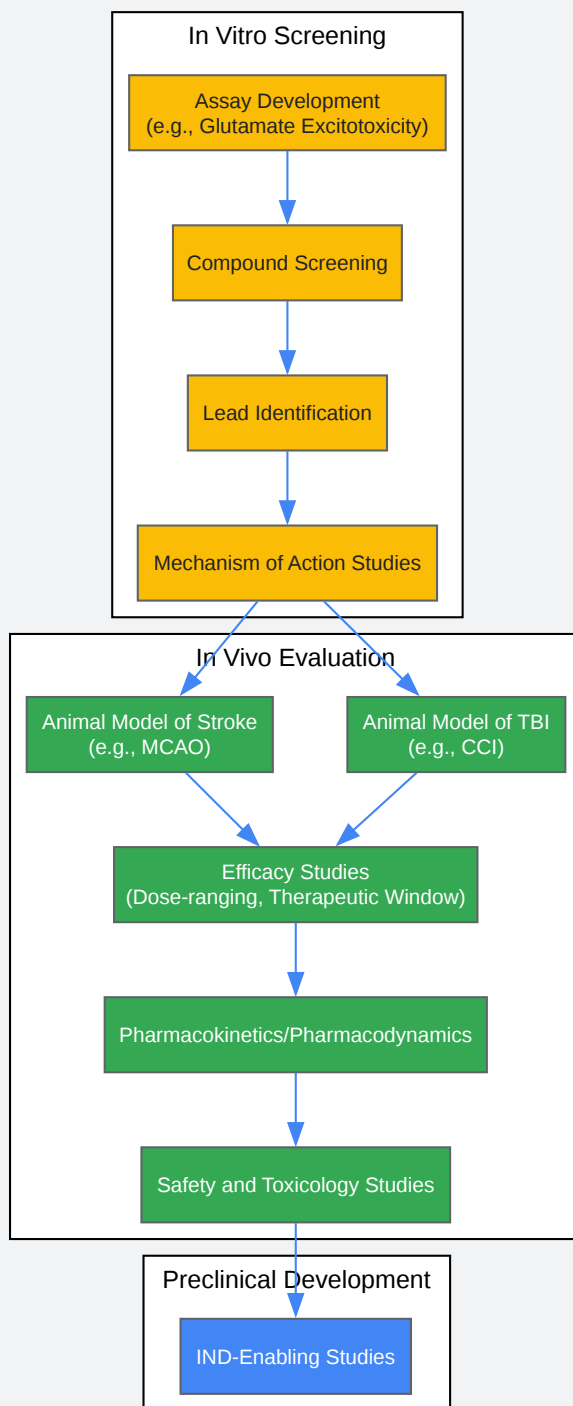
Animal Model	Dosing Regimen	Primary Outcome(s)	Result(s)	Reference
Rat CCI	Not specified	Contusion Volume, Hemispheric Swelling	Decreased contusion volume and hemispheric swelling	[5]

Controlled Cortical Impact (CCI) Injury in Rats:

This model produces a focal contusion by directly impacting the exposed cortex.

- Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.[\[7\]](#)[\[8\]](#)
- Surgical Procedure: A craniotomy is performed over the desired cortical region (e.g., the parietal cortex).[\[7\]](#)[\[16\]](#)
- Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura mater at a defined velocity, depth, and dwell time.[\[17\]](#)[\[18\]](#)
- Drug Administration: **Aptiganel Hydrochloride** or vehicle is administered at a specified time point post-injury.
- Outcome Assessment:
 - Contusion Volume Measurement: At a predetermined time point, animals are euthanized, and their brains are sectioned and stained (e.g., with cresyl violet). The contusion volume is then calculated using stereological methods.
 - Brain Edema Measurement: Brain edema can be assessed using the wet-dry weight method.[\[19\]](#) Brain tissue samples from the injured and contralateral hemispheres are weighed before and after drying in an oven to determine the water content.[\[19\]](#)

General Preclinical Workflow for a Neuroprotective Agent

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General Preclinical Workflow for a Neuroprotective Agent

Clinical Development

Based on the promising preclinical data, **Aptiganel Hydrochloride** advanced into clinical trials for the treatment of acute ischemic stroke.

Phase II Studies

Several Phase II studies were conducted to assess the safety, tolerability, and pharmacokinetics of Aptiganel in both healthy volunteers and stroke patients. These studies established a dose-dependent profile of central nervous system (CNS) and cardiovascular side effects, including elevated blood pressure.[\[20\]](#) A tolerable dose that achieved plasma concentrations shown to be neuroprotective in animal models was identified.[\[20\]](#)

Table 3: Summary of a Phase II Safety and Tolerability Study of Aptiganel in Acute Ischemic Stroke

Study Design	Patient Population	Dosing Regimens	Key Findings	Reference
Double-blind, randomized, placebo-controlled, multicenter	46 patients with acute ischemic stroke within 24 hours of onset	Ascending IV bolus doses (3, 4.5, 6, and 7.5 mg); Bolus followed by infusion (6 mg + 1 mg/h; 4.5 mg + 0.75 mg/h for 12 hours)	4.5 mg bolus + 0.75 mg/h infusion was tolerable but caused a mean rise in systolic blood pressure of ~30 mm Hg and some CNS effects. Achieved plasma concentrations >10 ng/mL.	[20]

Phase II Clinical Trial Design (Safety and Tolerability):

- Patient Population: Patients with acute ischemic stroke presenting within a specific time window (e.g., 24 hours) from symptom onset.[\[20\]](#)

- Inclusion/Exclusion Criteria: Specific criteria were used to select a relatively homogenous patient population.
 - Inclusion: Acute neurological deficit consistent with carotid artery territory stroke, NIH Stroke Scale (NIHSS) score within a certain range (e.g., 4-20).[21]
 - Exclusion: Coma or stupor, malignant hypertension, significant hypotension, or other unstable medical conditions.[21]
- Study Design: Double-blind, randomized, placebo-controlled, dose-escalation design.[20]
- Randomization: Patients were randomly assigned to receive either **Aptiganel Hydrochloride** at different dose levels or a placebo.[20]
- Intervention: Intravenous administration of the study drug as a bolus followed by a continuous infusion for a specified duration (e.g., 12 hours).[20]
- Assessments:
 - Safety and Tolerability: Monitoring of vital signs, adverse events, and laboratory parameters.
 - Pharmacokinetics: Serial blood sampling to determine the plasma concentration of Aptiganel.
 - Neurological and Functional Status: Assessment at baseline and follow-up using scales such as the NIHSS and the Modified Rankin Scale (mRS).

Phase II/III Efficacy Trial

A large, nested Phase II/III randomized controlled trial was initiated to determine the efficacy of Aptiganel in improving clinical outcomes in patients with acute ischemic stroke.

Table 4: Summary of the Phase II/III Randomized Controlled Trial of Aptiganel in Acute Ischemic Stroke

Study Design	Patient Population	Dosing Regimens	Primary Efficacy Endpoint	Key Results	Reference
Nested phase 2/phase 3 randomized controlled trial	628 patients with hemispheric ischemic stroke within 6 hours of onset	High-dose: 5-mg bolus + 0.75 mg/h for 12 hours; Low-dose: 3-mg bolus + 0.5 mg/h for 12 hours; Placebo	Modified Rankin Scale (mRS) score at 90 days	No improvement in outcome for either Aptiganel group compared to placebo. Trend towards higher mortality in the high-dose group.	

Phase III Clinical Trial Design (Efficacy):

- **Patient Population:** Patients with acute hemispheric ischemic stroke presenting within 6 hours of symptom onset.
- **Inclusion/Exclusion Criteria:** Similar to Phase II studies but potentially with more refined criteria.
- **Study Design:** Multicenter, randomized, double-blind, placebo-controlled trial.
- **Randomization:** Patients were randomly assigned to one of three treatment groups: high-dose Aptiganel, low-dose Aptiganel, or placebo.
- **Intervention:** Intravenous administration of the assigned treatment for 12 hours.
- **Primary and Secondary Endpoints:**

- Primary: The primary measure of efficacy was the Modified Rankin Scale (mRS) score at 90 days post-stroke. The mRS is a 7-point scale (0-6) that measures the degree of disability or dependence in daily activities.
- Secondary: Secondary endpoints included mortality and the change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days. The NIHSS is a systematic assessment tool that provides a quantitative measure of stroke-related neurologic deficit.

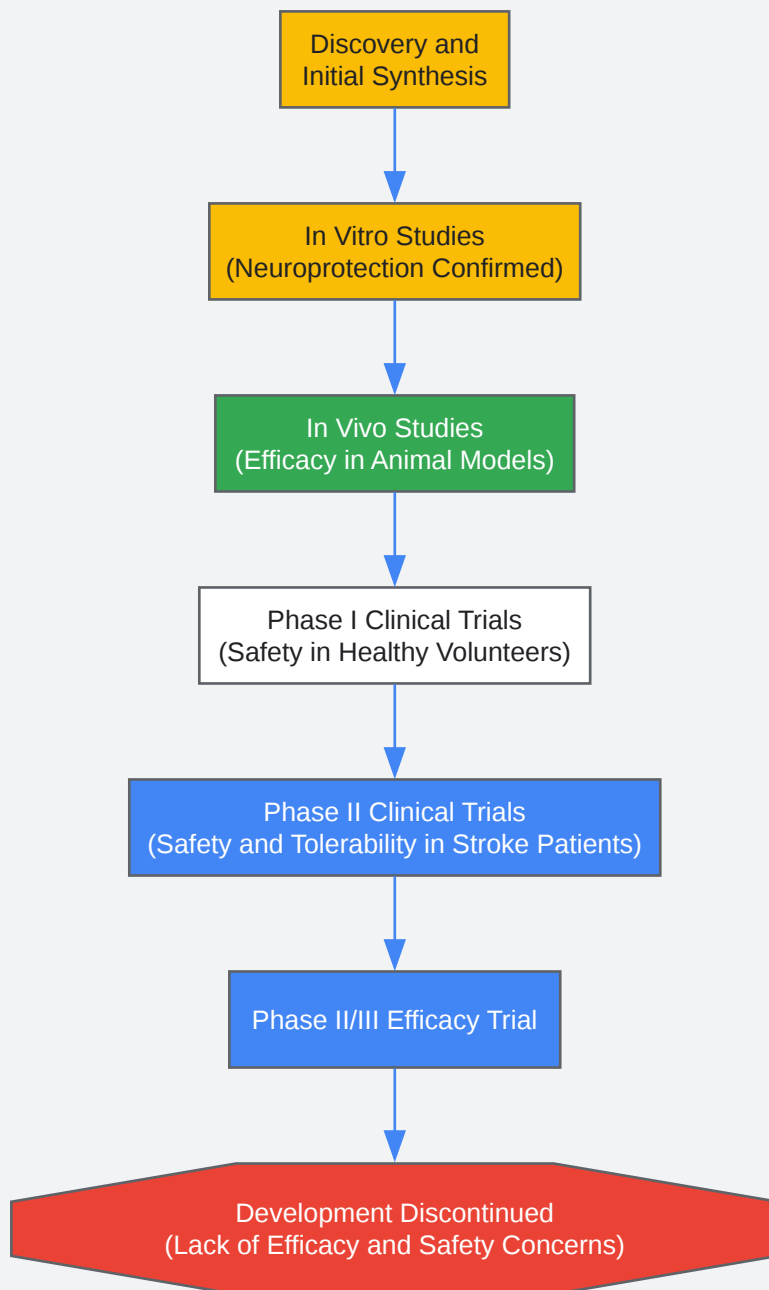
Reasons for Discontinuation

The development of **Aptiganel Hydrochloride** was terminated due to the unfavorable results of the Phase II/III clinical trial. The trial was suspended by the sponsor and the independent data and safety monitoring board because of a lack of efficacy and a potential for harm.

The key findings that led to the discontinuation were:

- Lack of Efficacy: There was no improvement in the primary outcome (mRS score at 90 days) for patients treated with either low-dose or high-dose Aptiganel compared to placebo.
- Potential for Harm: A trend towards increased mortality was observed in the high-dose Aptiganel group compared to the placebo group. Additionally, adverse events such as somnolence, confusion, cerebral edema, hypertension, and ventricular dysrhythmias were more common in patients treated with Aptiganel.

Aptiganel Hydrochloride Development and Discontinuation

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Aptiganel Hydrochloride Development and Discontinuation

Conclusion

The story of **Aptiganel Hydrochloride** is a salient example of the challenges inherent in translating promising preclinical findings for neuroprotective agents into clinically effective therapies. Despite a strong scientific rationale and robust preclinical data, Aptiganel failed to demonstrate efficacy in human trials and was associated with significant safety concerns. This outcome underscores the complexities of acute ischemic stroke pathophysiology and the difficulty in targeting a single mechanism in a heterogeneous patient population.

The discontinuation of Aptiganel, along with other NMDA receptor antagonists, has prompted a re-evaluation of strategies for neuroprotection. Several factors may have contributed to its failure, including the narrow therapeutic window for intervention, the potential for off-target effects, and the challenge of achieving a therapeutic concentration in the brain without causing systemic toxicity. The lessons learned from the development of **Aptiganel Hydrochloride** continue to inform the design of future preclinical studies and clinical trials for neuroprotective agents, emphasizing the need for more sophisticated animal models, a better understanding of the blood-brain barrier, and the development of drugs with improved safety profiles. While Aptiganel did not fulfill its initial promise, its journey provides invaluable knowledge for the ongoing effort to develop effective treatments for acute neurological injuries.

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